molecular formula C22H20N4O2 B2820686 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 371926-59-9

6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2820686
CAS RN: 371926-59-9
M. Wt: 372.428
InChI Key: QSJIBXBGQSLKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the linear formula C16H16N4O2 . It is a type of dihydropyrano[2,3-c]pyrazole, which is a class of heterocyclic compounds known for their wide applications in medicinal and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of this compound has been achieved through a four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile . This method provides many advantages such as shorter reaction time with high yields, mild reaction conditions, and environmental friendliness .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole ring that is almost coplanar to the fused pyran ring . The dihedral angle between these rings is approximately 2.99 (5)° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are facilitated by various catalysts such as nano-eggshell/Ti (IV) . These reactions are efficient and environmentally friendly, leading to high yields and easy work-up .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 258–260 °C . Its IR, 1 H NMR, and 13 C NMR spectra have been established .

Scientific Research Applications

Green Chemistry and Synthesis

This compound has been synthesized using a green and environmentally friendly protocol . The process involves the use of CoCeO2 nanoparticles as an efficient, reusable, and heterogeneous catalyst in an aqueous medium . This method offers several advantages, including high yields, short reaction times, the use of non-toxic materials, simple workup, and reusability of the catalyst without loss of activity .

Pharmaceutical Applications

The compound is pharmaceutically active . It is part of a class of heterocyclic compounds that exhibit a wide variety of biological activities, including anticancer , anti-inflammatory , antiulcer , antimalarial , antiviral , anti-HIV , antimicrobial , kinase inhibitor properties , hypotensive , hypoglycemic and anti-proliferative effects .

Catalyst Development

The compound has been used in the development of new catalysts . Specifically, CoCeO2 nanoparticles have been used as a catalyst in the synthesis of this compound . The catalyst is reusable and does not lose its activity, making it a promising material for future research and applications .

Multicomponent Reactions

This compound has been synthesized using multicomponent reactions (MCRs) . MCRs are a crucial method for the organic synthesis of various complex molecules in one-pot conditions . They offer advantages over traditional chemical reactions in terms of simplicity and synthetic efficiency .

Nano-Eggshell/Ti (IV) Catalyst

A novel naturally based catalyst, nano-eggshell/Ti (IV), has been used for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives . This method offers several advantages, including mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .

Solvent-Free Conditions

The compound has been synthesized under solvent-free conditions . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical reactions . Solvent-free conditions often lead to decreased reaction time, increased yields, and easy work-up .

Mechanism of Action

While the exact mechanism of action for this compound is not explicitly mentioned in the available resources, similar compounds are known to intercalate into DNA . This intercalation can lead to the suppression of DNA iteration and gene transcription, which is used in therapeutic approaches to destroy tumor cells or infected tissue .

Future Directions

This compound and similar dihydropyrano[2,3-c]pyrazoles have potential applications in medicinal and pharmaceutical chemistry due to their wide range of biological and pharmacological activities . They have shown promising results in antibacterial activity and are more active than cefazolin . Future research could focus on exploring these properties further and developing new therapeutic applications .

properties

IUPAC Name

6-amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-2-6-18-20-19(14-9-11-16(27)12-10-14)17(13-23)21(24)28-22(20)26(25-18)15-7-4-3-5-8-15/h3-5,7-12,19,27H,2,6,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJIBXBGQSLKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.